

In Vitro Assay Protocols for BET Inhibitor BMS-986158

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Compound of Interest

Compound Name: BMS-901715

Cat. No.: B11933346

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Topic: BMS-986158 In Vitro Assay Protocol

Disclaimer: The following application notes and protocols are for research purposes only. The compound **BMS-901715** was not found in publicly available literature. Therefore, this document details protocols for a representative BET (Bromodomain and Extra-Terminal) inhibitor from Bristol Myers Squibb, BMS-986158.

Introduction

BMS-986158 is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic loci, including the promoters and enhancers of key oncogenes such as c-MYC. Inhibition of BET proteins by BMS-986158 prevents their association with chromatin, leading to the downregulation of target gene expression and subsequent inhibition of tumor cell growth. This document provides detailed protocols for in vitro assays to characterize the biochemical and cellular activity of BMS-986158.

Quantitative Data Summary

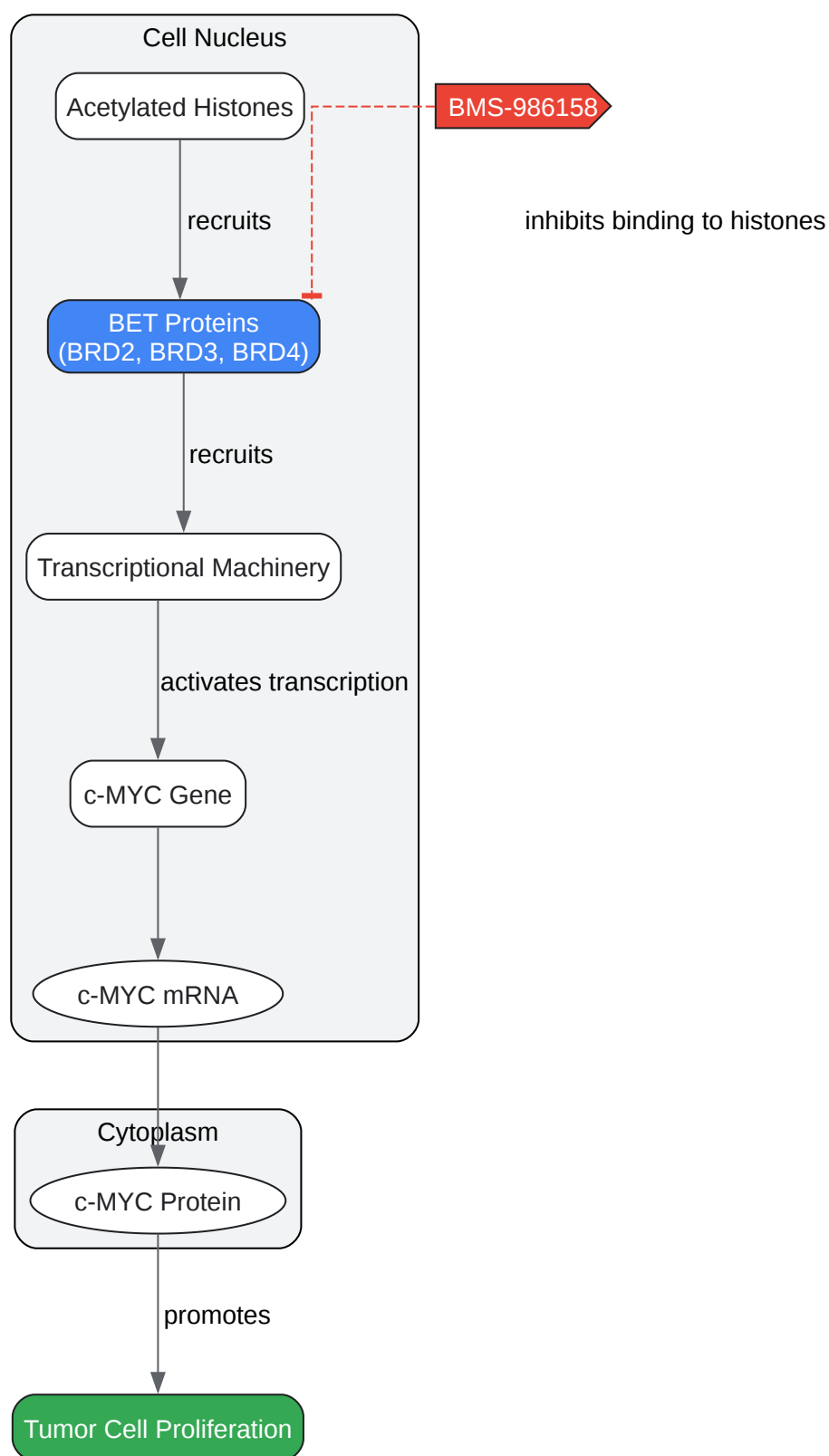
The inhibitory activity of BMS-986158 has been quantified in both biochemical and cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

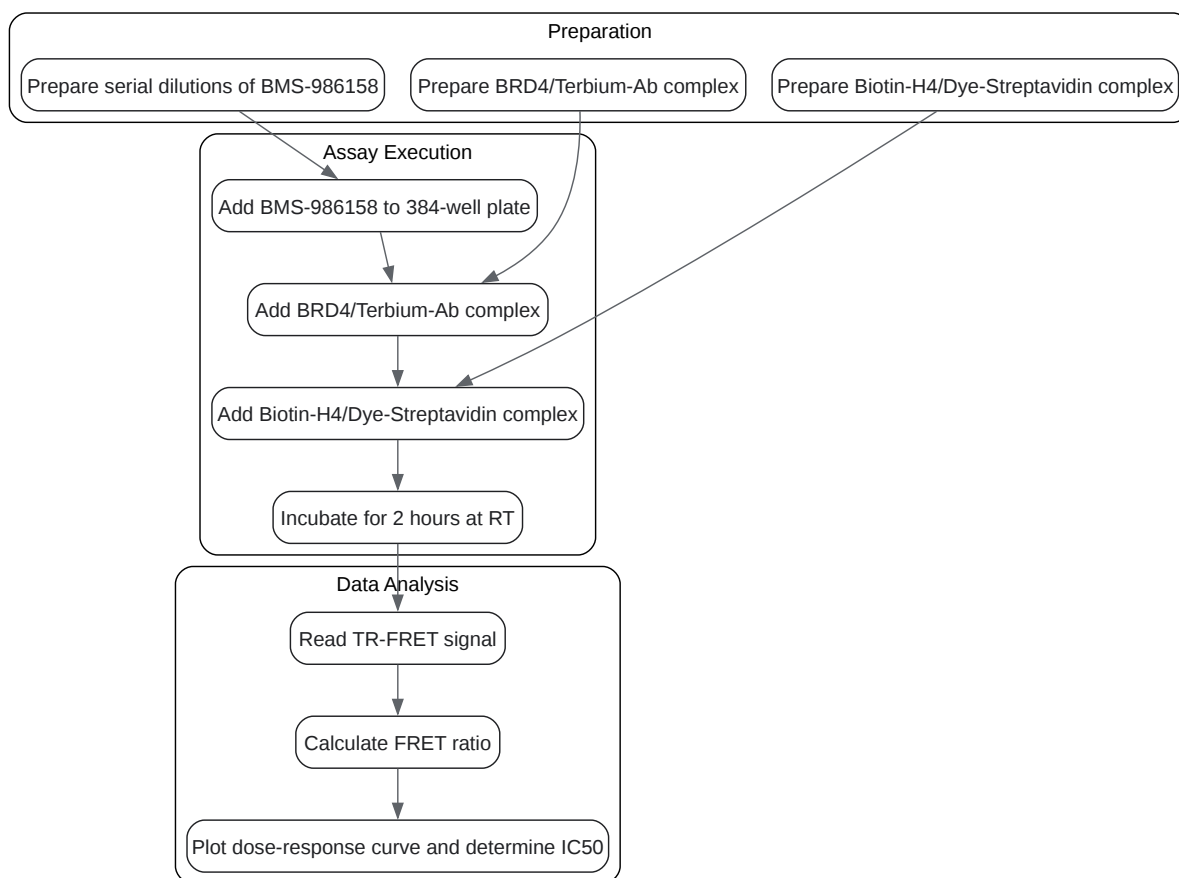
Assay Type	Target/Cell Line	IC50 (nM)	Reference
Biochemical (FRET)	BRD4	< 5	[1]
Cell-based	NCI-H211 (SCLC)	6.6	[2]
Cell-based	MDA-MB231 (TNBC)	5	[2]

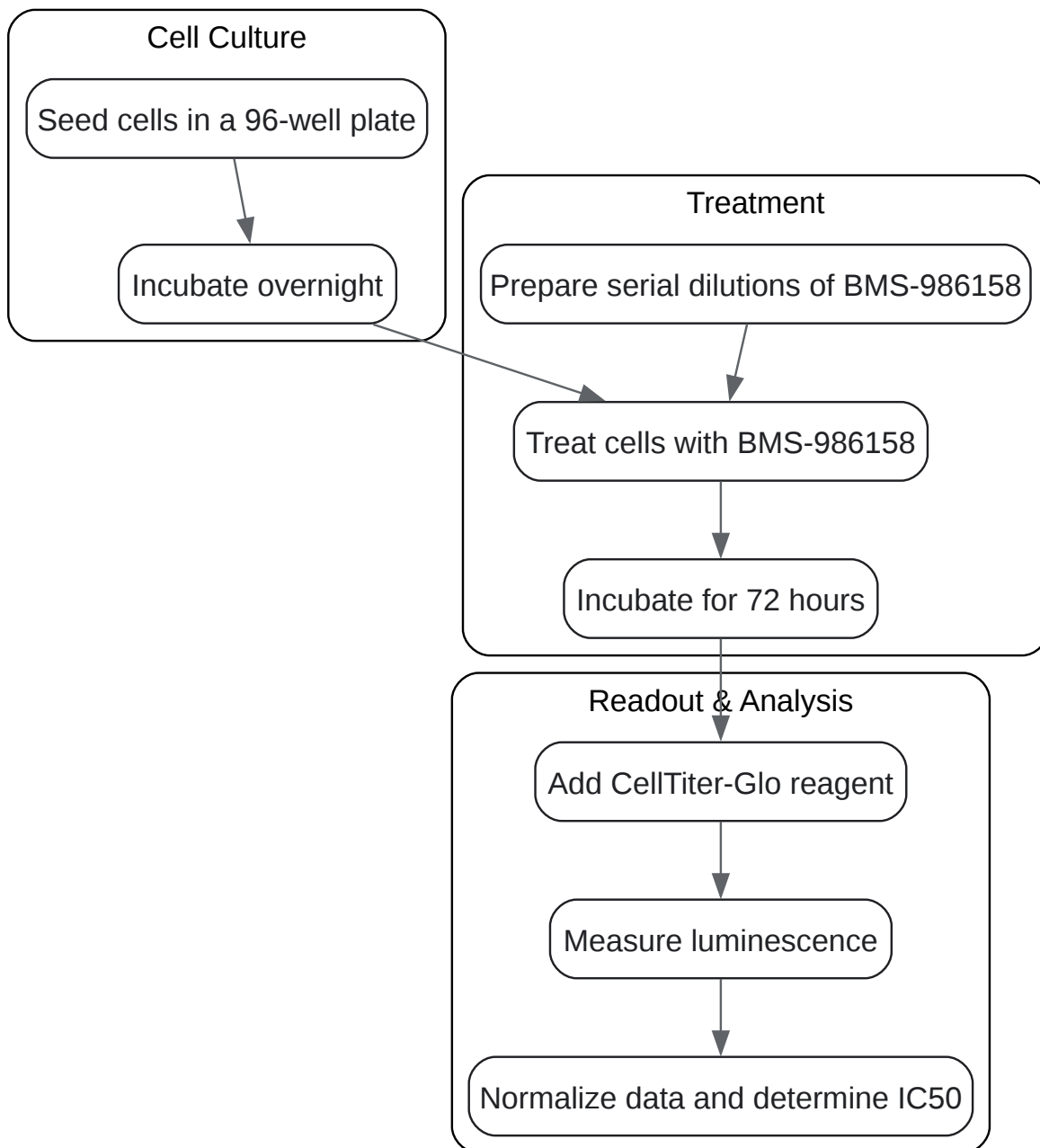
SCLC: Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer

Signaling Pathway

BMS-986158 exerts its anti-cancer effects by disrupting the BET protein-mediated transcription of oncogenes, most notably c-MYC. The diagram below illustrates this signaling pathway.







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References

- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
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